molecular formula C5H9N3O B3321848 2,5,7-Triazaspiro[3.4]octan-6-one CAS No. 1392210-92-2

2,5,7-Triazaspiro[3.4]octan-6-one

Cat. No.: B3321848
CAS No.: 1392210-92-2
M. Wt: 127.14
InChI Key: FBEGJTXDAHQEAI-UHFFFAOYSA-N
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Description

2,5,7-Triazaspiro[3.4]octan-6-one (CID 75531159) is a nitrogen-rich spirocyclic compound with the molecular formula C₅H₉N₃O. Its structure features a spiro junction at the 3.4 ring system, integrating two heterocyclic rings: a three-membered ring containing two nitrogen atoms and a four-membered ring with one nitrogen and a ketone group at position 4. Key identifiers include:

  • SMILES: C1C2(CN1)CNC(=O)N2
  • InChIKey: FBEGJTXDAHQEAI-UHFFFAOYSA-N .

The compound is commercially available in purities ranging from 95% to 98% and is offered in quantities of 1g, 100mg, and 250mg by suppliers such as CymitQuimica and Pharmint .

Properties

IUPAC Name

2,5,7-triazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c9-4-7-3-5(8-4)1-6-2-5/h6H,1-3H2,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEGJTXDAHQEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Triazaspiro[3.4]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a carbonyl compound, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Triazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,5,7-Triazaspiro[3.4]octan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key differences between 2,5,7-Triazaspiro[3.4]octan-6-one and its analogs:

Compound Name Molecular Formula Spiro System Functional Groups Purity (%) Availability (Supplier)
This compound C₅H₉N₃O [3.4] Ketone (C6) 95–98 CymitQuimica, Pharmint
2,5,7-Triazaspiro[3.4]octane-6,8-dione HCl C₅H₈N₃O₂·HCl [3.4] Two ketones (C6, C8) 98 CymitQuimica (831.00 €/1g)
5-Oxa-2,7-diazaspiro[3.4]octan-6-one C₅H₈N₂O₂ [3.4] Ketone (C6), ether (O) 95 BD434826 (In Stock)
1,3,8-Triazaspiro[4.5]decan-2-one HCl C₇H₁₂N₃O·HCl [4.5] Ketone (C2) 95 Combi-Blocks
2,5,7-Triazaspiro[3.4]octan-8-one C₅H₉N₃O [3.4] Ketone (C8) Discontinued CymitQuimica
Key Observations:

Spiro Ring Size : The [3.4] system in the parent compound confers rigidity and compactness compared to larger systems like [4.5] in 1,3,8-Triazaspiro[4.5]decan-2-one HCl, which may influence solubility and binding affinity .

Functional Groups : The position of the ketone group (C6 vs. C8) significantly impacts reactivity. For example, 2,5,7-Triazaspiro[3.4]octan-8-one is discontinued, suggesting synthetic challenges or instability compared to the C6-ketone variant .

Purity and Application Considerations

  • Pharmaceutical Relevance : The parent compound’s high purity (98%) and nitrogen-rich structure make it a candidate for drug discovery, particularly in kinase inhibition or peptide mimetics.
  • Ether-Containing Analog : 5-Oxa-2,7-diazaspiro[3.4]octan-6-one (95% purity) may offer improved metabolic stability due to the ether group but reduced hydrogen-bonding capacity compared to diketones .

Biological Activity

2,5,7-Triazaspiro[3.4]octan-6-one is a nitrogen-containing heterocyclic compound characterized by its unique spiro structure, which consists of two fused rings sharing a single atom. The presence of three nitrogen atoms within its framework contributes to its distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C5_5H9_9N3_3O
  • Molecular Weight : Approximately 127.14 g/mol
  • Structure : The compound features a spiro configuration that allows for unique interactions with biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing numerous biochemical pathways. This interaction may modulate enzyme activity or receptor function, leading to diverse biological effects.

Biological Activities

Preliminary studies indicate several potential biological activities for this compound:

  • Antimicrobial Activity : Initial findings suggest efficacy against certain bacterial strains and parasites.
  • Anticancer Potential : Research indicates that the compound may exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation in various animal models.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxic effects noted in cancer cell lines
Anti-inflammatoryReduced inflammation in animal models

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against E. coli and Staphylococcus aureus showed significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro tests demonstrated that the compound induced apoptosis in HeLa cells at concentrations above 10 µM, indicating its potential as an anticancer therapeutic.
  • Anti-inflammatory Research : In a rat model of paw edema induced by carrageenan, administration of this compound resulted in a significant reduction in swelling compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7-Triazaspiro[3.4]octan-6-one
Reactant of Route 2
2,5,7-Triazaspiro[3.4]octan-6-one

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